molecular formula C16H15BrN2O2 B11564135 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11564135
M. Wt: 347.21 g/mol
InChI Key: SMRYFZIGTPGTOT-WOJGMQOQSA-N
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Description

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 5-bromo-2-ethoxybenzaldehyde and benzohydrazide.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours (typically 4-6 hours).

    Product Isolation: The product is usually isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol.

Industrial Production Methods

While the laboratory synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The bromine atom in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce hydrazine derivatives. Substitution reactions would result in various substituted benzohydrazides.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has potential applications as an antimicrobial and anticancer agent. Studies have shown that hydrazone derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is investigated for its potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(5-chloro-2-ethoxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]isonicotinohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and ethoxy groups on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15BrN2O2/c1-2-21-15-9-8-14(17)10-13(15)11-18-19-16(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)/b18-11+

InChI Key

SMRYFZIGTPGTOT-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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